Lithium formate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

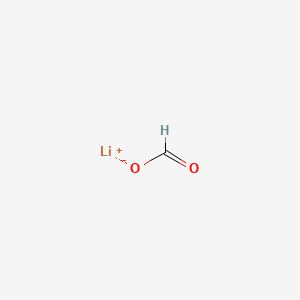

Lithium formate, also known as formic acid lithium salt, is a chemical compound with the formula CHLiO2. It is a lithium salt of formic acid and is commonly used in various scientific and industrial applications. This compound is known for its unique properties, including its solubility in water and its ability to act as a reducing agent.

Wirkmechanismus

Target of Action

Lithium formate primarily targets neurotransmitter systems in the brain, particularly the dopamine and glutamate pathways . It also interacts with inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3) . These targets play crucial roles in mood regulation and neuronal function.

Mode of Action

This compound interacts with its targets resulting in several changes. It decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission in the brain . It also downregulates the NMDA receptor and inhibits the myoinositol second messenger system directly . Furthermore, this compound alters the functionality of the subunits of the dopamine-associated G protein .

Biochemical Pathways

This compound affects several biochemical pathways. It impacts the dopamine pathways by modulating neurotransmission . It also influences the glutamate pathways by enhancing inhibitory neurotransmission . This compound’s action on these pathways leads to neuroprotection .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Factors such as age, body weight, renal function, and drug-drug interactions can influence its pharmacokinetics .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It preserves neuronal function and improves memory in animal models of dementia . It also has neurogenic, cytoprotective, synaptic maintenance, anti-oxidant, anti-inflammatory, and protein homeostasis properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the ion charge, hydration energy, channel size, and functional groups can affect lithium ion selectivity through membranes . Moreover, the rate of lithium oral absorption may be increased by meals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

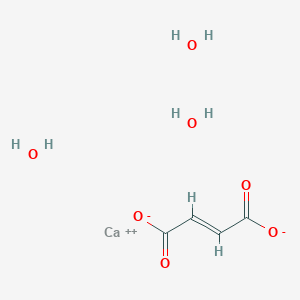

Lithium formate can be synthesized through several methods. One common method involves the reaction of lithium hydroxide with formic acid. The reaction is typically carried out in an aqueous solution, and the resulting this compound can be isolated by evaporating the water:

LiOH+HCOOH→CHLiO2+H2O

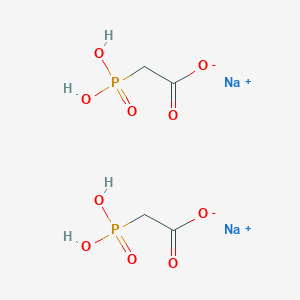

Another method involves the reaction of lithium carbonate with formic acid. This reaction also produces this compound and carbon dioxide:

Li2CO3+2HCOOH→2CHLiO2+CO2+H2O

Industrial Production Methods

In industrial settings, this compound is often produced using high-purity lithium hydroxide monohydrate. The process involves dissolving lithium hydroxide in water and then adding formic acid to the solution. The reaction is carried out under controlled conditions to ensure high purity and yield of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Lithium formate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: this compound can be oxidized to produce lithium carbonate and carbon dioxide.

Reduction: It can act as a reducing agent in certain chemical reactions, reducing other compounds while being oxidized itself.

Substitution: this compound can participate in substitution reactions where the formate ion is replaced by another anion.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. The conditions for these reactions vary depending on the desired products. For example, oxidation reactions may require elevated temperatures and the presence of an oxidizing agent such as hydrogen peroxide.

Major Products Formed

The major products formed from reactions involving this compound include lithium carbonate, carbon dioxide, and various organic compounds depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Lithium formate has a wide range of applications in scientific research:

Chemistry: It is used as a reducing agent and a precursor for the synthesis of other lithium compounds.

Biology: this compound is used in electron paramagnetic resonance (EPR) dosimetry for measuring radiation doses.

Industry: This compound is used in the production of lithium-ion batteries and as a catalyst in various chemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

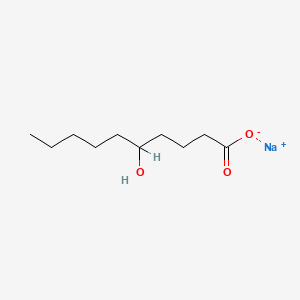

Sodium formate (CHNaO2): Similar to lithium formate but with sodium instead of lithium. It is also used as a reducing agent and in various industrial applications.

Potassium formate (CHKO2): Another similar compound with potassium. It is used in de-icing and as a drilling fluid in the oil and gas industry.

Calcium formate (Ca(HCOO)2): Used as a food additive and in the construction industry as a setting accelerator for concrete.

Uniqueness

This compound is unique due to its specific properties, such as its solubility in water and its ability to act as a reducing agent. Its applications in EPR dosimetry and lithium-ion battery production also set it apart from other formate salts .

Eigenschaften

CAS-Nummer |

556-63-8 |

|---|---|

Molekularformel |

CH2LiO2 |

Molekulargewicht |

53.0 g/mol |

IUPAC-Name |

lithium;formate |

InChI |

InChI=1S/CH2O2.Li/c2-1-3;/h1H,(H,2,3); |

InChI-Schlüssel |

WDABCHFVYNJWNU-UHFFFAOYSA-N |

SMILES |

[Li+].C(=O)[O-] |

Kanonische SMILES |

[Li].C(=O)O |

| 556-63-8 | |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

64-18-6 (Parent) |

Synonyme |

aluminum formate ammonium formate ammonium tetraformate calcium formate chromic formate cobalt(II) formate dihydrate cobaltous formate cupric formate formate formic acid formic acid, 14C-labeled formic acid, aluminum salt formic acid, ammonium (2:1) salt formic acid, ammonium (4:1) salt formic acid, ammonium salt formic acid, cadmium salt formic acid, calcium salt formic acid, cesium salt formic acid, cobalt (+2) salt formic acid, copper (+2) salt formic acid, copper salt formic acid, copper, ammonium salt formic acid, copper, nickel salt formic acid, cromium (+3) salt formic acid, cromium (+3), sodium (4:1:1) salt formic acid, lead (+2) salt formic acid, lead salt formic acid, lithium salt formic acid, magnesium salt formic acid, nickel (+2) salt formic acid, nickel salt formic acid, potassium salt formic acid, rubidium salt formic acid, sodium salt formic acid, sodium salt, 13C-labeled formic acid, sodium salt, 14C-labeled formic acid, strontium salt formic acid, thallium (+1) salt formic acid, zinc salt lead formate lithium formate magnesium formate methanoic acid nickel formate nickel formate dihydrate potassium formate sodium formate strontium formate zinc formate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes lithium formate suitable for dosimetry applications in radiation therapy?

A1: this compound exhibits several properties that make it a promising material for electron paramagnetic resonance (EPR) dosimetry in radiation therapy. These include its high sensitivity to radiation, up to 7 times greater than alanine [], its linear dose response over a wide range (0.2-1000 Gy) [], and its relatively low energy dependence, particularly compared to lithium fluoride dosimeters [, ].

Q2: Can you elaborate on the stability of this compound EPR dosimeters after irradiation?

A3: Research indicates that the EPR signal from this compound remains stable for at least one month after irradiation when stored at a relative air humidity of 33% []. Furthermore, variations in storage temperature below 40°C do not significantly affect the signal stability under these conditions [].

Q3: How does the spatial resolution of EPR images using ammonium formate compare to that of this compound?

A4: Ammonium formate provides enhanced spatial resolution in EPR images compared to this compound. This improvement, approximately a factor of 2.3, is attributed to the narrower EPR peak-to-peak linewidth of ammonium formate (0.64 mT) compared to this compound (1.4 mT) [, ].

Q4: What are the primary radicals formed in this compound upon exposure to ionizing radiation at different temperatures?

A5: When this compound monohydrate crystals are irradiated at 77 K, the primary radicals observed are CO2•– (R1), HCOOH•– (R2), and a geometrically different conformation of R2, denoted as R3 []. At room temperature (295 K), the dominant radical is CO2•–, while after long-term storage, minority formate-centered π-radicals, potentially CO•– or a dimer formed by CO2•– and a formate molecule, become prominent [, ].

Q5: How does the radical formation in this compound vary with different types of radiation and their LET?

A6: The type and energy of radiation, specifically the linear energy transfer (LET), influence radical formation in this compound. Studies using γ rays, protons, and nitrogen ions (LET ranging from 0.2 to 164 keV/µm) showed a decrease in relative effectiveness (EPR reading per dose relative to γ rays) and an increase in EPR linewidth with increasing LET []. This suggests an increase in local radical density with higher LET radiation.

Q6: Has this compound been investigated for its potential in lithium-ion batteries?

A7: Yes, research has explored the electrochemical performance of a metal-organic framework (MOF), Zn3(HCOO)6, containing this compound, for lithium storage in batteries []. The study demonstrated a stable capacity and good cycling stability, suggesting that metal formate frameworks, including those with this compound, could be promising electrode materials for lithium-ion batteries.

Q7: Can this compound be used to measure both gamma and neutron doses in mixed radiation fields?

A8: Yes, a dual dosimeter system combining this compound with L-alanine pellets enables the measurement of both gamma and thermal neutron doses in mixed radiation fields, such as those encountered in boron neutron capture therapy (BNCT) []. This is possible because this compound exhibits sensitivity to thermal neutrons, while L-alanine remains largely insensitive within a specific fluence range.

Q8: Does the isotopic enrichment of lithium in this compound impact its performance in neutron dosimetry?

A9: While 6Li enrichment has been proposed to enhance neutron sensitivity in lithium-based dosimeters, research on natural this compound monohydrate powders demonstrated sufficient sensitivity to thermal neutrons in a BNCT facility []. This suggests that natural isotopic abundance can be adequate for certain applications, eliminating the need for costly enrichment procedures.

Q9: What is the molecular formula and weight of this compound monohydrate?

A9: The molecular formula for this compound monohydrate is LiHCO2·H2O, and its molecular weight is 69.98 g/mol.

Q10: What crystallographic studies have been performed on this compound monohydrate?

A11: Several studies have investigated the crystal structure of this compound monohydrate using X-ray and neutron diffraction techniques. These studies have provided insights into its orthorhombic crystal system, hydrogen bonding networks, and variations in structural parameters determined from different experimental methods [, , ].

Q11: What are the applications of this compound in nonlinear optics?

A12: this compound monohydrate (LFM) crystals exhibit nonlinear optical properties and have been investigated for their potential in laser frequency conversion applications. Studies have demonstrated its ability to generate second and fourth harmonics of neodymium laser radiation, showing promise for use in UV laser systems [, , ].

Q12: How does magnesium sulfate doping affect the properties of this compound monohydrate crystals?

A13: Research has shown that doping this compound monohydrate crystals with magnesium sulfate can influence their physical and optical properties. Specifically, the addition of magnesium sulfate can alter the crystal's morphology, microhardness, laser damage threshold, and second harmonic generation efficiency [].

Q13: What are the decomposition products of this compound in lithium-oxygen (Li-O2) batteries?

A14: Studies using spectroscopic labeling and NMR techniques have identified this compound as a decomposition product of the commonly used Li-O2 battery solvent 1,2-dimethoxyethane (DME) []. This decomposition occurs at low potentials and leads to the formation of this compound and acetate products, highlighting a significant challenge in Li-O2 battery technology.

Q14: Are there any "magic number" clusters observed in the mass spectrometry of this compound?

A15: Mass spectrometry studies, specifically electrospray ionization tandem mass spectrometry (ESI-MS/MS), have revealed the existence of magic number clusters (MNCs) in this compound. The trimer ion, (HCOOLi)3Li+, exhibits enhanced stability and is the most abundant cluster ion observed [, ].

Q15: Can the mineral leaching tail liquor be utilized as an iron source for the preparation of lithium iron phosphate and lithium iron pyrophosphate?

A16: Yes, a novel method utilizes mineral leaching tail liquor as an iron source to synthesize lithium iron phosphate and lithium iron pyrophosphate. This method involves reacting ferric phosphate or pyrophosphate (derived from the tail liquor) with this compound, lithium acetate, or lithium oxalate under specific conditions to obtain the desired lithium iron phosphate materials [].

Q16: How does the solubility of this compound in water change with temperature?

A17: The solubility of this compound monohydrate in water increases with increasing temperature. This relationship has been studied using techniques like laser schlieren, allowing for the determination of thermodynamic properties, such as the solution heat of the crystal [].

Q17: What organic solvents have been investigated for the extractive crystallization of lithium sulfate and this compound?

A18: Studies have explored the use of triethylamine and diisopropylamine for the extractive crystallization of lithium sulfate and this compound from aqueous solutions. These amines selectively extract water at low temperatures, inducing salt precipitation and enabling the separation and potential recovery of the lithium salts [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]heptane,2,3,5,6-tetrachloro-1,7-bis(dichloromethyl)-7-methyl-, (2R,3R,5R,6R,7R)-rel-](/img/structure/B1264787.png)

![(1R,4S,5E,8R,9R)-4-hydroxy-5-methyl-8-(prop-1-en-2-yl)-10-oxabicyclo[7.2.1]dodec-5-en-11-one](/img/structure/B1264789.png)

![sodium;(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(1E,3S,5R)-3-hydroxy-5,9-dimethyldeca-1,8-dienyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate](/img/structure/B1264795.png)

![(4R,5R)-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-4,5-dihydrooxazole-4-carboxylic acid methyl ester](/img/structure/B1264800.png)